molecular formula C22H22N4O3 B10871734 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol

2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B10871734
M. Wt: 390.4 g/mol
InChI Key: FLWXFWQXQYTSKH-UHFFFAOYSA-N
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Description

2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol is a complex organic compound that features both indole and pyrimidine moieties. The presence of these two heterocyclic systems makes it a molecule of significant interest in medicinal chemistry and pharmacology. The indole ring is known for its presence in many natural products and pharmaceuticals, while the pyrimidine ring is a core structure in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethylamine Side Chain: The indole derivative is then reacted with an ethylamine derivative to introduce the ethylamine side chain.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diketone and an amidine derivative.

    Coupling of the Indole and Pyrimidine Moieties: The final step involves coupling the indole derivative with the pyrimidine ring under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the indole nitrogen.

    Reduction: Reduction reactions can target the pyrimidine ring or the indole nitrogen, potentially leading to the formation of dihydropyrimidine or reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Products may include quinones or N-oxides.

    Reduction: Reduced forms of the indole or pyrimidine rings.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its indole and pyrimidine moieties are known to interact with proteins and nucleic acids, making it a valuable tool for studying these interactions.

Medicine

Medically, the compound is investigated for its potential therapeutic properties The indole ring is a common feature in many drugs, and the addition of the pyrimidine ring may enhance its biological activity

Industry

In industry, the compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyrimidine ring may interact with enzymes involved in DNA synthesis. These interactions can lead to various biological effects, such as modulation of neurotransmitter activity or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-chlorophenyl)pyrimidin-4-ol: Similar structure but with a chlorine atom instead of a methoxy group.

    2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methylphenyl)pyrimidin-4-ol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of both methoxy groups in 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol makes it unique compared to its analogs. These methoxy groups can influence the compound’s electronic properties and its interactions with biological targets, potentially enhancing its biological activity and specificity.

This compound’s unique combination of indole and pyrimidine rings, along with its specific substitution pattern, makes it a valuable molecule for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C22H22N4O3/c1-28-16-5-3-14(4-6-16)20-12-21(27)26-22(25-20)23-10-9-15-13-24-19-8-7-17(29-2)11-18(15)19/h3-8,11-13,24H,9-10H2,1-2H3,(H2,23,25,26,27)

InChI Key

FLWXFWQXQYTSKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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